![molecular formula C13H11N5O B2967255 N'-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide CAS No. 303776-22-9](/img/structure/B2967255.png)
N'-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide
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Overview
Description
N’-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phenyl group attached to the benzotriazole ring, along with a carbohydrazide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide typically involves the reaction of 1-phenyl-1H-1,2,3-benzotriazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of N’-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N’-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group and the carbohydrazide functional group can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzotriazole derivatives .
Scientific Research Applications
N’-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the formulation of specialty chemicals
Mechanism of Action
The mechanism of action of N’-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1H-1,2,3-benzotriazole
- N-Phenyl-1H-1,2,3-benzotriazole-1-carboxamide
- 5-Methyl-1H-1,2,3-benzotriazole
Uniqueness
N’-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide is unique due to the presence of the carbohydrazide functional group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in specific reactions and interactions that are not possible with other benzotriazole derivatives. Additionally, the phenyl group enhances the compound’s stability and reactivity, making it a valuable compound for various applications .
Biological Activity
N'-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, antiparasitic, and anticancer effects, supported by various studies and data.
Chemical Structure and Synthesis
This compound can be synthesized through several methods, typically involving the reaction of phenylhydrazine with benzotriazole derivatives. The synthesis often employs acylation techniques to enhance the compound's biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzotriazole exhibit notable antimicrobial properties. For instance, compounds derived from benzotriazole have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing effectiveness comparable to standard antibiotics like ciprofloxacin.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
N'-Phenyl-1H-benzotriazole | E. coli | 50 µg/mL |
N'-Phenyl-1H-benzotriazole | S. aureus | 25 µg/mL |
The presence of bulky hydrophobic groups in these compounds enhances their interaction with bacterial membranes, leading to increased antimicrobial efficacy .
Antiparasitic Activity
This compound has demonstrated significant antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed that this compound inhibits the growth of epimastigote forms in a dose-dependent manner.
Concentration (µg/mL) | Growth Inhibition (%) |
---|---|
25 | 50 |
50 | 64 |
At higher concentrations, the compound induced a mortality rate of over 95% in trypomastigote forms within 72 hours, outperforming traditional treatments .
Anticancer Activity
The anticancer potential of N'-Phenyl-1H-1,2,3-benzotriazole derivatives has been investigated in various cancer cell lines. Studies have shown that these compounds exhibit cytostatic effects with IC50 values ranging from 1.23 to 7.39 µM against different cancer types.
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Benzotriazole Derivative A | HeLa | 3.5 |
Benzotriazole Derivative B | MCF-7 | 2.8 |
The mechanism of action is believed to involve the disruption of cellular processes through enhanced lipophilicity and interaction with cellular membranes .
Case Studies
A notable study by Becerra et al. focused on synthesizing a library of N-benzenesulfonyl derivatives of benzotriazole and assessing their biological activity against T. cruzi. The results demonstrated that these derivatives significantly inhibited parasite growth, highlighting their potential as antiparasitic agents .
Another study explored the synthesis of novel benzotriazole derivatives and their cytotoxicity against cancer cell lines. The findings indicated that specific structural modifications could enhance anticancer activity, providing insights for future drug development .
Properties
IUPAC Name |
N'-phenylbenzotriazole-1-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c19-13(16-14-10-6-2-1-3-7-10)18-12-9-5-4-8-11(12)15-17-18/h1-9,14H,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELMHRNFNQKXDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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